4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of pyrrolopyridines. It is characterized by the presence of a nitro group at the 4-position and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step procedures. One common method starts with the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by formylation to introduce the aldehyde group. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Oxidation: 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a valuable tool in biochemical research.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The biological activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as kinases and receptors. The nitro group can undergo bioreduction to form reactive intermediates that covalently modify the active sites of enzymes, leading to inhibition of their activity. Additionally, the aldehyde group can form Schiff bases with amino groups in proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains an amino group instead of a nitro group, which alters its biological activity and reactivity.
4-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group, affecting its ability to form Schiff bases.
Uniqueness
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-3-10-8-7(5)6(11(13)14)1-2-9-8/h1-4H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWEPWOESELKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646893 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-43-1 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.